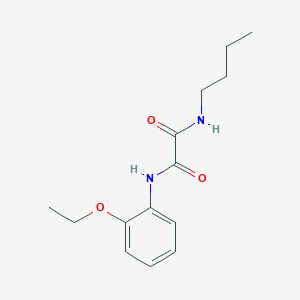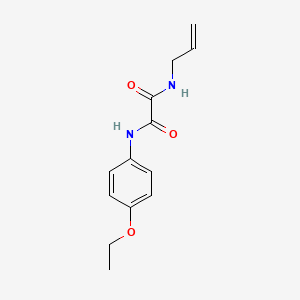
N-butyl-N'-(2-ethoxyphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N'-(2-ethoxyphenyl)ethanediamide, commonly known as Azone, is a highly effective permeation enhancer that has been widely used in the pharmaceutical industry. This chemical is a derivative of ethylenediamine and is a white, odorless, and crystalline substance. Azone is used to increase the permeability of the skin, mucous membranes, and other biological barriers, making it easier for drugs to enter the body.
Wirkmechanismus
The exact mechanism of action of Azone is not fully understood. However, it is believed that Azone disrupts the lipid structure of the stratum corneum, the outermost layer of the skin, and increases the fluidity of the intercellular lipids. This allows for increased diffusion of drugs through the skin.
Biochemical and physiological effects:
Azone has been shown to have no significant effect on the viability of human skin cells. However, prolonged exposure to high concentrations of Azone can cause irritation and damage to the skin. In addition, Azone has been shown to be rapidly metabolized and excreted from the body, with no accumulation in the tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Azone is its ability to significantly enhance the permeation of drugs through the skin, which can lead to increased bioavailability and efficacy of the drug. However, the use of Azone in lab experiments requires careful consideration of the concentration and duration of exposure to avoid any potential cytotoxicity or skin irritation.
Zukünftige Richtungen
There are several future directions for the use of Azone in drug delivery. One potential area of research is the development of new formulations that can enhance the permeation of larger molecules, such as proteins and peptides. Another area of research is the use of Azone in combination with other permeation enhancers to further increase the efficacy of drug delivery. Additionally, the use of Azone in combination with physical methods, such as iontophoresis and sonophoresis, may provide a more effective means of drug delivery.
Synthesemethoden
The synthesis of Azone involves the reaction of ethylenediamine with butyric anhydride, followed by the reaction of the resulting butylated ethylenediamine with 2-ethoxybenzoyl chloride. The final product is obtained through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Azone has been extensively studied for its potential use in transdermal drug delivery systems. It has been shown to significantly enhance the permeation of various drugs through the skin, including non-steroidal anti-inflammatory drugs, antibiotics, and antifungal agents. Azone has also been used as a penetration enhancer in ophthalmic drug delivery, nasal drug delivery, and as an enhancer in the delivery of vaccines.
Eigenschaften
IUPAC Name |
N-butyl-N'-(2-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-5-10-15-13(17)14(18)16-11-8-6-7-9-12(11)19-4-2/h6-9H,3-5,10H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGDGXGRKYIQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N'-(2-ethoxyphenyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-methyl-4-(3-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5063678.png)
![ethyl 1-[3-(4-chlorophenoxy)benzyl]-4-piperidinecarboxylate](/img/structure/B5063679.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5063692.png)
![N-[4-(aminosulfonyl)benzyl]isonicotinamide](/img/structure/B5063706.png)

![5-{3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063720.png)
![1-(2-adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5063725.png)

![3-(5-{[4-(4-carboxyphenoxy)phenyl]sulfonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid](/img/structure/B5063741.png)
![4-bromo-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5063743.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[3-(methylthio)benzyl]-3-isoxazolecarboxamide](/img/structure/B5063748.png)
![4-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]thiomorpholine](/img/structure/B5063757.png)
![dimethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5063764.png)
![1-[(2-fluorophenyl)acetyl]-4-methylpiperidine](/img/structure/B5063767.png)